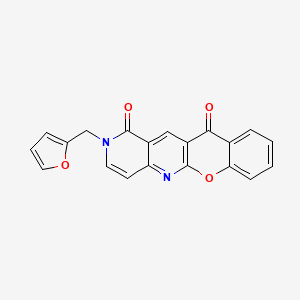

2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

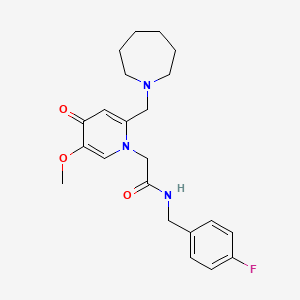

The compound “2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also seems to contain a diazatetracene structure, which typically consists of four fused benzene rings with two nitrogen atoms .

Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .Applications De Recherche Scientifique

Synthesis and Structural Properties

- A study by Khan et al. (2005) discusses the synthesis of novel oxa-bridged compounds, which include structures related to the chemical . The research focuses on the creation of highly strained pentacyclic bis-oxa-bridged derivatives, highlighting interesting structural variations and potential applications in synthesis methods (Khan et al., 2005).

Photoinduced Oxidative Annulation

- Zhang et al. (2017) report a method for the photoinduced direct oxidative annulation of related compounds. This method doesn't require transition metals or oxidants, demonstrating a novel approach for synthesizing polyheterocyclic compounds (Zhang et al., 2017).

Metal-Free Synthesis Methods

- Research by Yadav et al. (2017) explores an atom-economical, metal-free synthesis of multisubstituted furans. This method involves the internal opening of an aziridine ring, offering an environmentally friendly approach to creating compounds with similar structures (Yadav et al., 2017).

Renewable Production Applications

- Mahmoud et al. (2014) investigate the renewable production of phthalic anhydride from biomass-derived furan. This study highlights the potential of using related furan compounds in sustainable chemical production processes (Mahmoud et al., 2014).

Catalyst in Hydrogenation

- Latifi et al. (2017) examine the use of a ruthenium complex as a catalyst for the hydrogenation of dimethyl-furan and related compounds. This research contributes to the understanding of catalytic processes involving furan derivatives (Latifi et al., 2017).

Electronic and Structural Analysis

- Essa and Jalbout (2008) conduct a theoretical study on the structural and electronic properties of similar compounds, providing insights into their molecular characteristics and potential applications (Essa & Jalbout, 2008).

Orientations Futures

Mécanisme D'action

Target of Action

Furan derivatives have been studied for their therapeutic potentials against certain types of tumors .

Mode of Action

Furan schiff base derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biochemical reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .

Result of Action

The in vitro cytotoxic activity towards hepg-2 and hct-116 cell lines of a related compound, n′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, was investigated and the data showed that the ligand was more potent than the metal complexes .

Action Environment

The stability and reactivity of furan derivatives can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Propriétés

IUPAC Name |

2-(furan-2-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4/c23-18-13-5-1-2-6-17(13)26-19-15(18)10-14-16(21-19)7-8-22(20(14)24)11-12-4-3-9-25-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLGMOCMWDTYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2434943.png)

![(E)-N-[(4-Cyano-3-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2434945.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)

![1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2434949.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2434953.png)

![N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2434958.png)

![3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2434959.png)